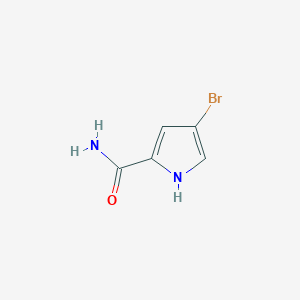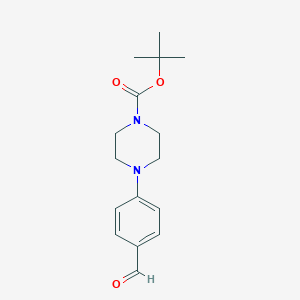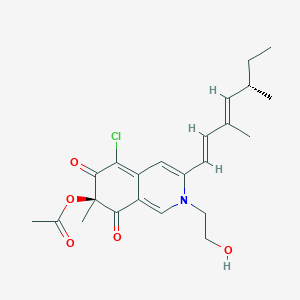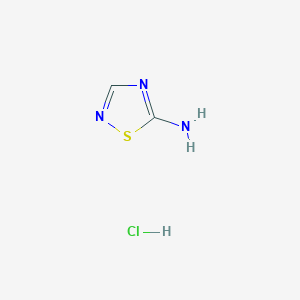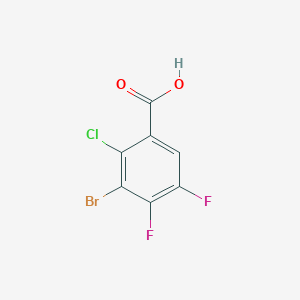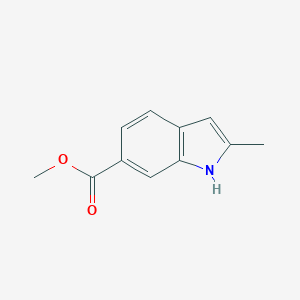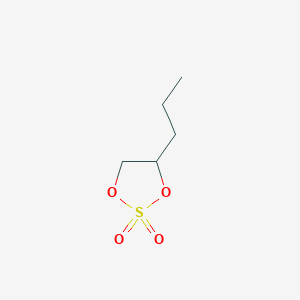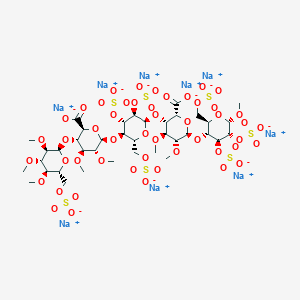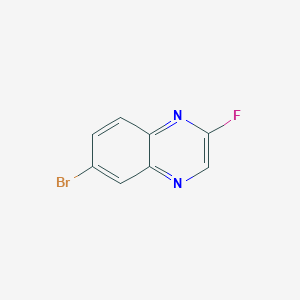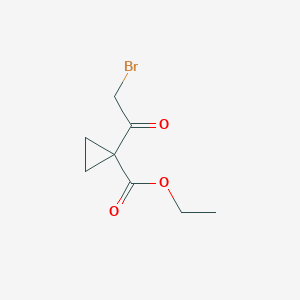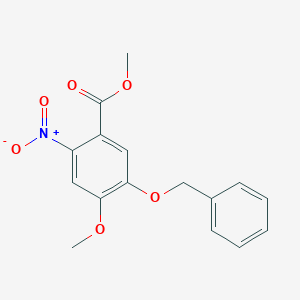
Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate
Übersicht
Beschreibung
Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate is a chemical compound with the molecular formula C16H15NO6 . It has a molecular weight of 317.3 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate is1S/C16H15NO6/c1-21-14-8-12(16(18)22-2)13(17(19)20)9-15(14)23-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 . The InChI key is GUOGVJFNFLXSLK-UHFFFAOYSA-N . The canonical SMILES structure is COC1=C(C=C(C(=C1)C(=O)OC)N+[O-])OCC2=CC=CC=C2 . Physical And Chemical Properties Analysis
Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate has a molecular weight of 317.29 g/mol . It has a computed XLogP3-AA value of 3 . The compound has 0 hydrogen bond donor count and 6 hydrogen bond acceptor count . It has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound is 317.08993720 g/mol . The topological polar surface area is 90.6 Ų . The heavy atom count is 23 .Wissenschaftliche Forschungsanwendungen
Antitumor and Antimicrobial Activity : Compounds related to Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate, such as those isolated from marine endophytic fungi, have shown moderate antitumor and antimicrobial activities (Xia et al., 2011).
Intermediate in Cardiotonic Drug Synthesis : Derivatives of Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate have been used as intermediates in the synthesis of cardiotonic drugs like Sulmazole and Isomazole (Lomov, 2019).
Photostabilization and Oxygen Quenching : Related compounds have been studied for their ability to stabilize materials against photodegradation and act as scavengers of singlet molecular oxygen, which is important in various industrial and medicinal applications (Soltermann et al., 1995).
Synthesis of Benzofurans : Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate derivatives have been used in the synthesis of benzofurans, which are important in pharmaceutical and chemical research (Kowalewska & Kwiecień, 2008).
Solubility and Absorption Studies : Its derivatives have been studied for their solubility and absorption characteristics in different solvents, contributing to our understanding of solute-solvent interactions, crucial in drug formulation and chemical processes (Hart et al., 2015).
Synthesis of Benzimidazoles : Compounds structurally related to Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate have been used in the synthesis of benzimidazoles, which are significant in the development of new pharmaceuticals (Tian & Grivas, 1992).
Inhibitory Action on Chondrogenesis : Similar compounds have been found to inhibit chondrogenesis in cell culture systems, which is important in understanding cartilage development and potential therapeutic interventions (Tsuchiya et al., 1987).
Antibacterial Activity : Derivatives of Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate have shown antibacterial activity against various strains, indicating potential use in the development of new antibiotics (Havaldar et al., 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 4-methoxy-2-nitro-5-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6/c1-21-14-9-13(17(19)20)12(16(18)22-2)8-15(14)23-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQBNKDRVJNGDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)OC)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627446 | |
| Record name | Methyl 5-(benzyloxy)-4-methoxy-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate | |
CAS RN |
164161-49-3 | |
| Record name | Methyl 5-(benzyloxy)-4-methoxy-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



